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Compound of Interest

N-Boc-1-pivaloyl-D-erythro-
Compound Name:
sphingosine

Cat. No.: B15548757

For Researchers, Scientists, and Drug Development Professionals

D-erythro-sphingosine, a long-chain amino alcohol, forms the backbone of sphingolipids, a
class of lipids integral to cell membrane structure and crucial in signal transduction. The
stereochemically complex nature of D-erythro-sphingosine, with its three contiguous
stereocenters, presents a significant synthetic challenge. This guide provides an objective
comparison of prominent synthetic routes to this vital molecule, supported by quantitative data
and detailed experimental methodologies.

Performance Comparison of Synthetic Routes

The efficiency of a synthetic route is a critical factor in research and drug development,
impacting timelines and costs. The following table summarizes key performance metrics of
several notable synthetic strategies for D-erythro-sphingosine.
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Starting
Material

Key
Synthetic
Strategy

Number of
Steps

Overall
Yield (%)

Stereoselec
tivity

Reference

D-ribo-
Phytosphingo

sine

Selective
deoxygenatio
n of a vicinal
diol

~60%

High

(inherent)

[1]

L-Serine

Horner-
Wadsworth-
Emmons

olefination

~60% (for
d20:1)

High

[2]

D-Galactose

Azide
displacement
and

olefination

Not specified

Not specified

High

(inherent)

[3]

Butadiene

monoepoxide

Pd-catalyzed
dynamic
kinetic
asymmetric
transformatio
n, Cross-
metathesis,
dihydroxylatio
n

~7

Not specified

High

Featured Synthetic Routes and Experimental
Protocols

This section details the methodologies for two prominent synthetic routes, offering a practical

guide for laboratory application.

Synthesis from D-ribo-Phytosphingosine
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This approach leverages a commercially available and structurally related starting material, D-
ribo-phytosphingosine, which already contains the desired carbon backbone and
stereochemistry at C-2 and C-3. The key transformation is the stereoselective removal of the
C-4 hydroxyl group.

Experimental Protocol:

A representative protocol involves the selective transformation of the 3,4-vicinal diol of
phytosphingosine into an E-allylic alcohol via a cyclic sulfate intermediate.

» Protection of the amino and primary hydroxyl groups: D-ribo-phytosphingosine is first treated
with a suitable protecting group reagent (e.g., Boc anhydride) to protect the amino group.
The primary hydroxyl group can be selectively protected, for instance, as a silyl ether.

o Formation of the cyclic sulfate: The remaining 3,4-diol is reacted with thionyl chloride (SOCIz)
in the presence of a base (e.g., pyridine) to form a cyclic sulfite, which is then oxidized (e.qg.,
with RuCls/NalOa) to the corresponding cyclic sulfate.

e Reductive elimination: The cyclic sulfate is subjected to a reductive elimination reaction using
a reagent like sodium iodide in the presence of a reducing agent and a base (e.g., DBU) to
yield the desired E-alkene.

» Deprotection: Finally, all protecting groups are removed under appropriate conditions to
afford D-erythro-sphingosine.

Synthesis from L-Serine

This strategy builds the sphingosine backbone from a simple and readily available chiral amino
acid, L-serine. The key steps involve carbon chain elongation and stereoselective introduction
of the second hydroxyl group.

Experimental Protocol:
A common approach starting from L-serine is as follows:

e Protection and activation: The amino and carboxyl groups of L-serine are appropriately
protected (e.g., N-Boc, O-TBDMS). The protected serine is then converted to an aldehyde
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(Garner's aldehyde) or a suitable derivative for carbon chain extension.

o Carbon chain elongation: The aldehyde is reacted with a phosphonate ylide (e.g., dimethyl
methylphosphonate) in a Horner-Wadsworth-Emmons reaction to introduce the long alkyl

chain and form an a,(3-unsaturated ketone.

o Stereoselective reduction: The resulting ketone is stereoselectively reduced to the
corresponding alcohol, establishing the correct stereochemistry at C-3. Reagents like
LiAIH(OtBu)s are often used to achieve high diastereoselectivity.

o Deprotection: The final step involves the removal of all protecting groups to yield D-erythro-
sphingosine. A two-step deprotection is often employed, first removing the silyl ether and
then the Boc group.[2]

Biological Significance and Synthetic Logic

To provide a broader context, the following diagrams illustrate the biological pathway in which
sphingosine is synthesized de novo and a generalized workflow for its chemical synthesis.
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Caption: De novo sphingolipid biosynthesis pathway.
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Synthetic Logic
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Caption: Generalized synthetic workflow for D-erythro-sphingosine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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erythro-sphingosine]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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